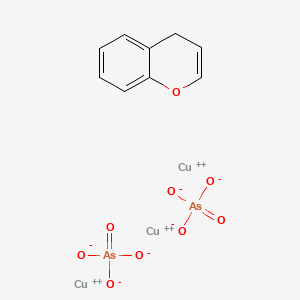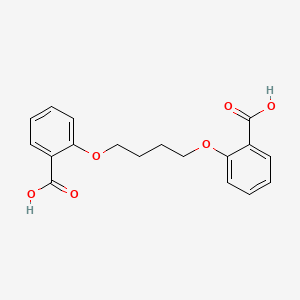
Calcium-D-galactonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium-D-galactonate is an organic compound that is the calcium salt of D-galactonic acid. It is known for its solubility in water and has various applications in different fields. The compound has the chemical formula C₆H₁₄CaO₇ and a molecular weight of 238.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium-D-galactonate is typically synthesized by reacting D-galactose with calcium hydroxide. The process involves dissolving D-galactose in water and then adding calcium hydroxide to the solution. The reaction mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed with water, and dried to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium-D-galactonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form D-galactaric acid.
Reduction: Reduction reactions can convert this compound to D-galactose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like sodium chloride can be used to replace calcium ions.
Major Products Formed
Oxidation: D-galactaric acid
Reduction: D-galactose
Substitution: Metal-D-galactonate salts
Aplicaciones Científicas De Investigación
Calcium-D-galactonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is used in the food industry as a stabilizer and in the pharmaceutical industry for drug formulation
Mecanismo De Acción
Calcium-D-galactonate exerts its effects by interacting with specific molecular targets and pathways. The calcium ion plays a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The D-galactonate part of the molecule can be metabolized by enzymes, leading to the production of energy and other metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium-D-gluconate
- Calcium-D-glucarate
- Calcium-D-lactate
Uniqueness
Calcium-D-galactonate is unique due to its specific interaction with enzymes involved in the metabolism of D-galactose. Unlike other calcium salts, it has distinct solubility and stability properties, making it suitable for specific applications in the food and pharmaceutical industries .
Propiedades
Fórmula molecular |
C12H22CaO14 |
|---|---|
Peso molecular |
430.37 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m11./s1 |
Clave InChI |
NEEHYRZPVYRGPP-VMWPPAERSA-L |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)



![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)

![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)

![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)

